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molecular formula C6H12O3 B8620970 (1-Ethoxyethoxy)acetaldehyde CAS No. 109991-32-4

(1-Ethoxyethoxy)acetaldehyde

Cat. No. B8620970
M. Wt: 132.16 g/mol
InChI Key: GPHQLMCHFJFYPJ-UHFFFAOYSA-N
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Patent
US04762921

Procedure details

3-[1-(Ethoxy)ethoxy]-1-propene (40 g., 0.0307 mol) was stirred in 100 ml. methanol at -78° for 5.5 hours as O3 was through the solution. The resulting pale blue solution was purged with H2, dimethyl sulfide (34 ml., 43.4 g., 0.68 mol) was added, and the mixture warmed to room temperature over 45 minutes. K2CO3 (0.2 g.) was added, the reaction mixture stripped of solvent, and the residue diluted with 1:1 water:ether. The aqueous layer was separated, diluted with brine and extracted with fresh ether. The organic layers were combined, dried and stripped to yield the title product as an oil, 15.25 g., 1H-nmr: 1.24 (t, 3H), 1.37 (d, 3H), 3.50 (s, 2H), 3.61 (m, 2H), 4.81 (m, 1H), 9.87 (s, 1H).
Name
3-[1-(Ethoxy)ethoxy]-1-propene
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:6][CH2:7][CH:8]=C)[CH3:5])[CH3:2].[O:10]=[O+][O-].CSC.C([O-])([O-])=O.[K+].[K+]>O.CCOCC.CO>[CH2:1]([O:3][CH:4]([O:6][CH2:7][CH:8]=[O:10])[CH3:5])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
3-[1-(Ethoxy)ethoxy]-1-propene
Quantity
40 g
Type
reactant
Smiles
C(C)OC(C)OCC=C
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with fresh ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C)OCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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